Diethyl 4,4-dicyanoheptanedioate
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Overview
Description
Diethyl 4,4-dicyanoheptanedioate is an organic compound with the molecular formula C13H18N2O4. It is a derivative of heptanedioic acid, featuring two cyano groups and two ethyl ester groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4,4-dicyanoheptanedioate can be synthesized through a multi-step process involving the reaction of diethyl malonate with acrylonitrile in the presence of a base, followed by subsequent reactions to introduce the cyano groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of reactants, maintenance of optimal temperature and pressure conditions, and purification of the final product through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4-dicyanoheptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diethyl 4,4-dicarboxyheptanedioate.
Reduction: Formation of diethyl 4,4-diaminoheptanedioate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Diethyl 4,4-dicyanoheptanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 4,4-dicyanoheptanedioate involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the cyano groups.
Diethyl 2,2-dicyanopentanedioate: A structurally related compound with a shorter carbon chain.
Diethyl 4,4-dicarboxyheptanedioate: The oxidized form of diethyl 4,4-dicyanoheptanedioate.
Uniqueness
This compound is unique due to the presence of both cyano and ester functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research.
Properties
IUPAC Name |
diethyl 4,4-dicyanoheptanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-3-18-11(16)5-7-13(9-14,10-15)8-6-12(17)19-4-2/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFUOUBBQRDBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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